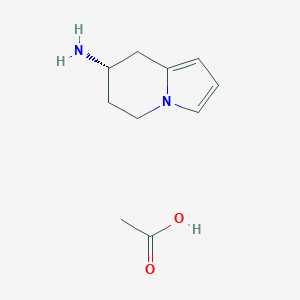
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the indolizine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural alkaloids makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindol-4-ones: These compounds share a similar core structure but differ in functional groups and reactivity.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Tetrazoles: Known for their stability and use as carboxylic acid isosteres.
Uniqueness
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
acetic acid;(7S)-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C8H12N2.C2H4O2/c9-7-3-5-10-4-1-2-8(10)6-7;1-2(3)4/h1-2,4,7H,3,5-6,9H2;1H3,(H,3,4)/t7-;/m0./s1 |
InChI Key |
JNAPEOAKDJNNRG-FJXQXJEOSA-N |
Isomeric SMILES |
CC(=O)O.C1CN2C=CC=C2C[C@H]1N |
Canonical SMILES |
CC(=O)O.C1CN2C=CC=C2CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



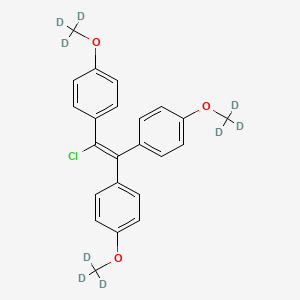
![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

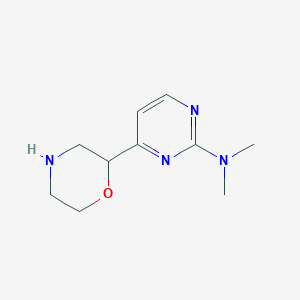
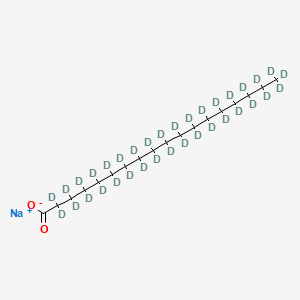

![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
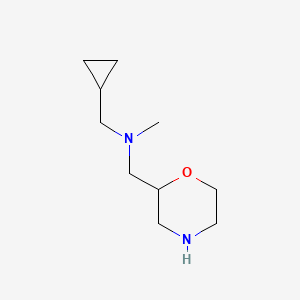
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
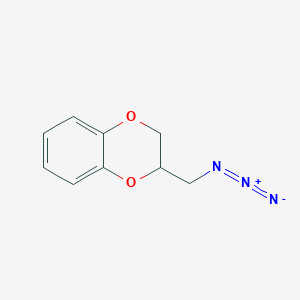

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
